![molecular formula C7H6N4OS B14505824 N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide](/img/structure/B14505824.png)
N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with cyanohydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanohydrazinylidene group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene-2-carboxylic acid derivatives, while reduction may produce thiophene-2-carboxamide derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or other signaling molecules involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxamide: A simpler derivative with similar chemical properties.
Thiophene-2-carboxylic acid: Another related compound with different functional groups.
2-Aminothiophene: A thiophene derivative with an amino group at the 2-position
Uniqueness
N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyanohydrazinylidene group allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C7H6N4OS |
|---|---|
Molekulargewicht |
194.22 g/mol |
IUPAC-Name |
N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C7H6N4OS/c8-4-10-11-5-9-7(12)6-2-1-3-13-6/h1-3,5,10H,(H,9,11,12) |
InChI-Schlüssel |
WVHCRUVXWHJJCA-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CSC(=C1)C(=O)N/C=N/NC#N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)NC=NNC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


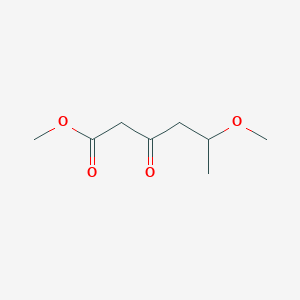

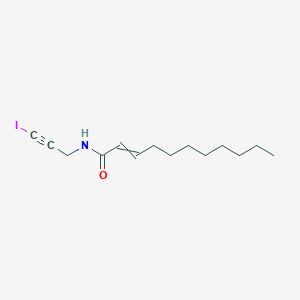
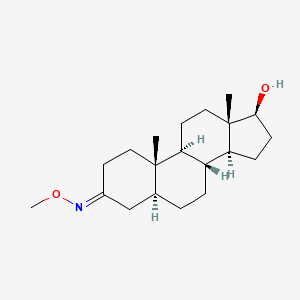
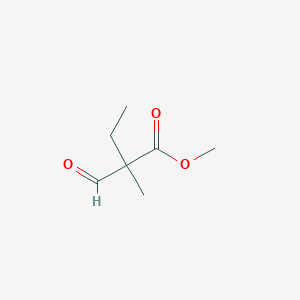
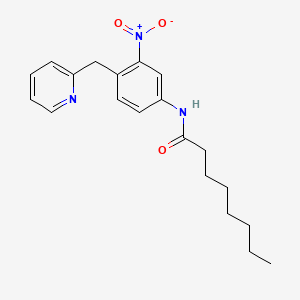
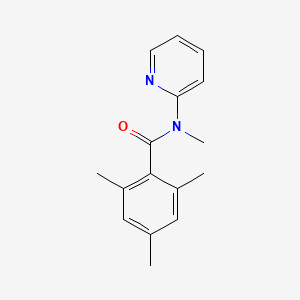
![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
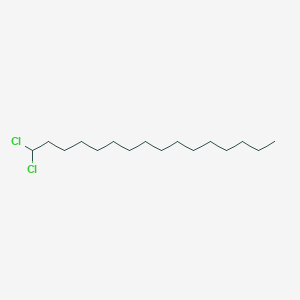
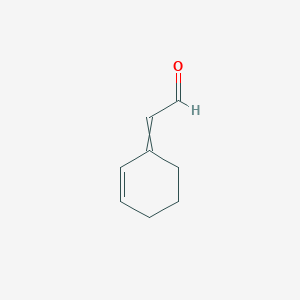
![(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14505792.png)
![3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-](/img/structure/B14505799.png)
![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)

